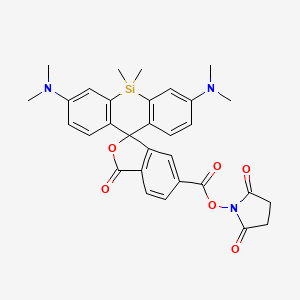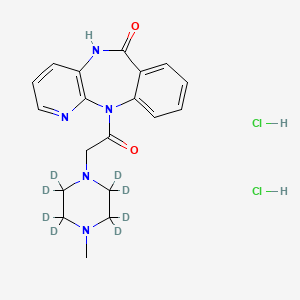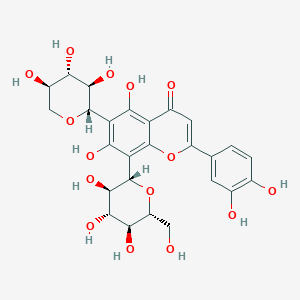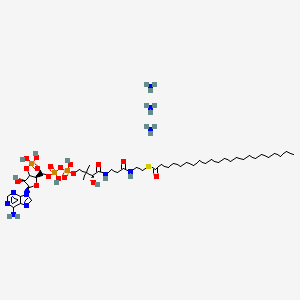![molecular formula C37H47ClN4O8 B12377854 N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12377854.png)
N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-aminopentyl)acetamide is the acetylated form of the polyamine cadaverine. Polyamines are small organic polycations composed of a hydrocarbon backbone with multiple amino groups, which ubiquitously exist in all living organisms from bacteria to higher animals The compound 2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[128003,1205,10
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-aminopentyl)acetamide involves the acetylation of cadaverine. This process typically requires the use of acetic anhydride or acetyl chloride as the acetylating agent, under controlled conditions to ensure the selective acetylation of the primary amine group .
Industrial Production Methods
Industrial production of N-(5-aminopentyl)acetamide can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
化学反应分析
Types of Reactions
N-(5-aminopentyl)acetamide undergoes various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-(5-aminopentyl)acetamide can yield nitroso or nitro derivatives, while reduction can produce secondary amines .
科学研究应用
N-(5-aminopentyl)acetamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in polyamine metabolism and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the production of polymers, coatings, and other materials
作用机制
The mechanism of action of N-(5-aminopentyl)acetamide involves its interaction with polyamine metabolic pathways. It can modulate the activity of enzymes involved in polyamine biosynthesis and degradation, thereby affecting cellular functions such as DNA replication, protein synthesis, and cell growth .
相似化合物的比较
Similar Compounds
N-acetylputrescine: Another acetylated polyamine with similar properties.
N-acetylspermidine: A related compound with additional amino groups.
N-acetylspermine: A more complex polyamine with multiple acetyl groups.
Uniqueness
N-(5-aminopentyl)acetamide is unique due to its specific structure and the presence of the acetyl group, which imparts distinct chemical and biological properties. Its ability to modulate polyamine metabolism makes it a valuable tool in scientific research and potential therapeutic applications .
属性
分子式 |
C37H47ClN4O8 |
|---|---|
分子量 |
711.2 g/mol |
IUPAC 名称 |
N-(5-aminopentyl)acetamide;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate |
InChI |
InChI=1S/C30H30N2O3.C7H16N2O.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-7(10)9-6-4-2-3-5-8;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;2-6,8H2,1H3,(H,9,10);(H,2,3,4,5) |
InChI 键 |
JONGPSIQWXGYED-UHFFFAOYSA-N |
规范 SMILES |
CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)NCCCCCN.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


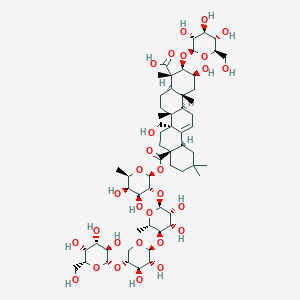
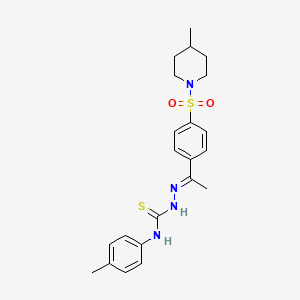
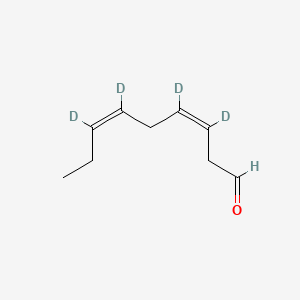
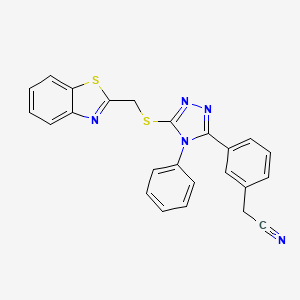

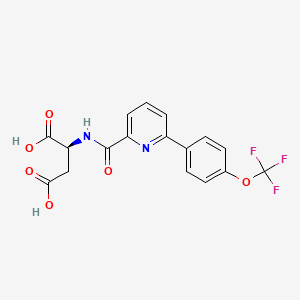

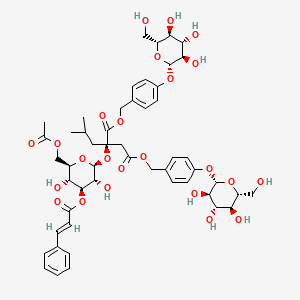
![2-Amino-4-[3-[(1-benzyltriazol-4-yl)methoxy]phenyl]-5-oxo-4,6-dihydropyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B12377822.png)
